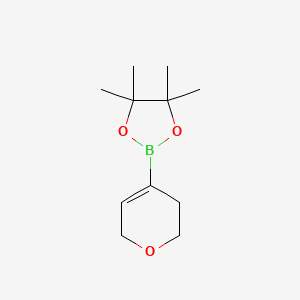

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Beschreibung

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS: 287944-16-5) is a cyclic boronic ester with the molecular formula C₁₁H₁₉BO₃ and a molecular weight of 210.08 g/mol. It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, pharmaceuticals, and functional materials . Its synthesis involves a streamlined process starting from 4-tetrahydropyranone, proceeding through hydrazone formation, bromination, and palladium-catalyzed borylation, achieving a 66% yield with low Pd catalyst loading (1 mol%) .

Eigenschaften

IUPAC Name |

2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSGEBYQRMBTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459069 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287944-16-5 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

One-Pot Hydrazone-Copper(II) Halide Route (Xue et al., 2015)

This method offers a streamlined and efficient synthesis starting from 4-tetrahydropyranone:

Step 1: Hydrazone Formation

4-Tetrahydropyranone is treated with hydrazine hydrate to form (dihydro-2H-pyran-4(3H)-ylidene)hydrazine. This step proceeds smoothly without the need for molecular sieves, simplifying the procedure and achieving near-quantitative yields.Step 2: Halogenation

The hydrazone intermediate is reacted with copper(II) bromide and triethylamine, followed by treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to yield 4-bromo-3,6-dihydro-2H-pyran in high purity and 93% yield.Step 3: Palladium-Catalyzed Borylation

The 4-bromo derivative undergoes borylation with bis(pinacolato)diboron in the presence of 1,1’-bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex and potassium acetate in dioxane at 80 °C for 3 hours, producing the target boronic acid pinacol ester in 66% yield.

- Avoids harsh conditions and expensive reagents.

- Simplified reaction steps suitable for both laboratory and industrial scale.

- Overall good yield and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-Tetrahydropyranone + Hydrazine hydrate | ~100 | No molecular sieves needed |

| 2 | CuBr2, triethylamine, DBU | 93 | Produces 4-bromo-3,6-dihydro-2H-pyran |

| 3 | B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 80 °C | 66 | Final borylation step |

Palladium-Catalyzed Borylation of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate (ChemicalBook, 2021)

This method involves:

- Preparation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate as the substrate.

- Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane at 80 °C overnight.

- Purification by column chromatography yields the boronic acid pinacol ester with an 81% yield.

| Parameter | Details |

|---|---|

| Substrate | 3,6-Dihydro-2H-pyran-4-yl triflate |

| Catalyst | Pd(dppf)Cl2 (0.6 mmol) |

| Base | Potassium acetate (3 equiv.) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | Overnight |

| Yield | 81% |

- This method requires preparation of the triflate intermediate, which adds a synthetic step.

- The reaction conditions are mild and the yield is relatively high.

Grignard Reagent Route (Patent CN105503927A)

This patented method involves:

- Formation of 3,6-dihydro-2H-pyran-4-bromo via reaction of tetrahydropyran-4-one with p-toluenesulfonyl hydrazide, followed by N-bromosuccinimide (NBS) bromination.

- Preparation of the Grignard reagent from the bromo compound using magnesium in tetrahydrofuran (THF).

- Subsequent reaction with a boron electrophile to form the boronic acid ester.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Tetrahydropyran-4-one + p-toluenesulfonyl hydrazide, reflux in ethanol | - | Hydrazone formation |

| 2 | NBS bromination in dichloromethane, pH adjustment | 73-75 | Produces 3,6-dihydro-2H-pyran-4-bromo |

| 3 | Mg, THF, methyl iodide initiation | - | Grignard reagent formation |

| 4 | Reaction with boron electrophile | - | Final boronic acid ester formation |

- This method involves multiple steps and requires careful handling of Grignard reagents.

- Suitable for laboratories equipped for organometallic chemistry.

| Method | Key Features | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Hydrazone-Copper(II) | Simple, no molecular sieves, mild | 66 | Economical, scalable, efficient | Moderate yield in final step |

| Pd-Catalyzed Borylation of Triflate | High yield, mild conditions | 81 | High purity, straightforward | Requires triflate intermediate |

| Grignard Reagent Route | Multi-step, organometallic chemistry | 73-75 | Established organometallic method | More complex, sensitive reagents |

The one-pot hydrazone-copper(II) halide method developed by Xue et al. represents a significant improvement in operational simplicity and cost-effectiveness, making it attractive for industrial applications. The avoidance of molecular sieves and the use of inexpensive reagents like hydrazine hydrate and copper(II) bromide contribute to its practicality.

The palladium-catalyzed borylation of triflates offers higher yields but requires the preparation of triflate intermediates, which may add complexity and cost.

The Grignard reagent approach is classical but involves sensitive reagents and multiple steps, which may limit its use in large-scale synthesis.

Across methods, the choice of base (potassium acetate) and solvent (dioxane) is consistent, highlighting their importance in the borylation step.

The preparation of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester has evolved to include several efficient synthetic routes. The one-pot hydrazone formation followed by copper(II)-mediated halogenation and palladium-catalyzed borylation stands out for its operational simplicity, cost-effectiveness, and suitability for scale-up. Alternative methods such as palladium-catalyzed borylation of triflates provide higher yields but at the expense of additional synthetic steps. The Grignard reagent route remains a viable classical approach but is less favored due to complexity.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions include various boronic acids, alcohols, and substituted derivatives, which are useful intermediates in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Wirkmechanismus

The mechanism of action of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition or modulation of specific pathways. This interaction is crucial in the development of enzyme inhibitors and receptor modulators .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Boronic Esters

2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic Acid Pinacol Ester

- Structure : Features additional methyl groups at the 2- and 6-positions of the dihydropyran ring (C₁₅H₂₇BO₃, MW: 266.19 g/mol).

- Synthesis : Requires modified starting materials to incorporate methyl groups, leading to higher steric hindrance.

- Physical Properties: Higher melting point (91–93°C) compared to the non-methylated derivative (63–67°C), attributed to increased crystallinity from methyl substitution .

- Applications : Used in sterically demanding coupling reactions where electronic modulation is critical.

1-(Tetrahydro-2H-pyran-4-yl)pyrazole-4-boronic Acid Pinacol Ester

- Structure: Integrates a pyrazole ring and a tetrahydropyran moiety (C₁₃H₂₂BNO₃, MW: 251.1 g/mol).

- Synthesis : Prepared via acid-catalyzed coupling of pyrazole-4-boronic ester with 3,4-dihydro-2H-pyran, achieving 89% yield .

- Applications : Serves as a precursor to kinase inhibitors (e.g., crizotinib intermediates), leveraging the pyrazole group’s bioisosteric properties .

4-Bromophenylboronic Acid Pinacol Ester

- Structure : Aryl boronic ester with a bromine substituent (C₁₄H₂₁BO₂, MW: 232.13 g/mol).

- Reactivity : Higher electrophilicity due to the electron-withdrawing bromine group, enhancing coupling efficiency with electron-rich partners.

- Applications : Widely used in synthesizing biaryl structures for optoelectronic materials .

Reactivity in Cross-Coupling Reactions

Key Observations :

- The dihydropyran-based boronic ester exhibits moderate yield but excels in functional group compatibility due to its non-aromatic, electron-rich ring.

- Pyrazole-containing derivatives show superior yields in nucleophilic coupling, driven by the pyrazole’s directing effects .

Biologische Aktivität

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a boronic acid derivative with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways and cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and applications in scientific research.

Target Interactions

Boronic acids, including this compound, primarily interact with biological targets through the formation of reversible covalent bonds with hydroxyl groups. This interaction is crucial for modulating the activity of enzymes and receptors involved in various cellular functions .

Biochemical Pathways

The compound influences a variety of biochemical pathways due to its ability to form covalent bonds with target molecules. For example, it can inhibit serine proteases by binding to the active site serine residue, which is important for enzyme kinetics studies and the development of enzyme inhibitors. Additionally, it may affect cellular signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins .

Pharmacokinetics

This compound is generally well-absorbed due to its small size and polarity. Its pharmacokinetic profile suggests that it can distribute throughout the body effectively, making it a suitable candidate for therapeutic applications.

Cellular Effects

The compound has profound effects on various cell types:

- Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.

- Proteasome Inhibition : It can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and alterations in gene expression. This inhibition can impact cell cycle progression and apoptosis .

Research Applications

This compound has diverse applications across several fields:

Case Studies and Research Findings

Recent studies have highlighted the compound's role in specific biological contexts:

- Ferroptosis Regulation : A study identified this compound as a small molecule that targets prohibitin 2 (PHB2), influencing ferroptosis regulation in liver injury models. The engagement of PHB2 was shown to significantly affect cellular responses to oxidative stress .

- Endocannabinoid System Modulation : The compound has been utilized to prepare modulators for the endocannabinoid system (ECS), indicating its potential therapeutic applications in pain management and neuroprotection .

Q & A

Q. What are the key synthetic methods for preparing 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester?

The compound is typically synthesized via a palladium-catalyzed borylation reaction. An optimized protocol involves:

- Step 1 : Preparation of 4-bromo-3,6-dihydro-2H-pyran through oxidation and elimination of (dihydro-2H-pyran-4(3H)-ylidene)hydrazine using CuBr₂ and DBU.

- Step 2 : Borylation with a palladium catalyst (1% mol Pd) to yield the target compound in 66% overall yield . This method avoids molecular sieves and simplifies purification, making it suitable for lab-scale synthesis.

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | CuBr₂, DBU | - |

| Borylation | Pd catalyst, pinacol borane | 66% |

Q. How is this boronic ester characterized, and what are its critical physical properties?

Key properties include:

Q. What are common applications of this boronic ester in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the dihydropyran moiety into complex molecules. For example:

- Coupling with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(dppf)Cl₂) to form biaryl or heterobiaryl structures.

- Microwave-assisted reactions (e.g., 150°C, 10 min) can enhance coupling efficiency in sterically hindered systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding Suzuki couplings with this boronic ester?

Contradictions in reported yields (e.g., 23%–94%) often stem from:

- Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically demanding reactions .

- Base choice : K₃PO₄ or Cs₂CO₃ improves efficiency over Na₂CO₃ in non-polar solvents like 1,4-dioxane .

- Temperature : Elevated temperatures (80–110°C) and inert atmospheres are critical for activating sluggish substrates . Troubleshooting tip : Pre-dry solvents and use degassing techniques to mitigate moisture-induced decomposition.

Q. What strategies address stability issues during storage or reaction?

The compound is prone to protodeboronation and hydrolysis. Recommended practices:

- Storage : –20°C under argon, with desiccants (e.g., molecular sieves).

- Reaction handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to aqueous bases.

- Stabilization : Additives like BHT (butylated hydroxytoluene) can suppress radical degradation pathways .

Q. How does this boronic ester perform in medicinal chemistry applications?

It serves as a key intermediate in synthesizing kinase inhibitors. For instance:

Q. What alternative coupling methods exist if traditional Suzuki conditions fail?

For recalcitrant substrates:

- Chan-Lam coupling : Use Cu(OAc)₂ and amines under aerobic conditions for C–N bond formation.

- Photoredox catalysis : Visible-light-mediated borylation/arylation avoids Pd residues in sensitive systems.

- Electrochemical methods : Enable coupling at lower temperatures (e.g., room temp) with improved functional group tolerance .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (e.g., 23% vs. 94%)?

Variability arises from:

- Substrate electronic effects : Electron-deficient aryl halides couple faster than electron-rich ones.

- Catalyst loading : <1 mol% Pd may suffice for activated substrates but requires >5 mol% for deactivated systems.

- Workup protocols : Flash chromatography vs. precipitation significantly affects isolated yields. Recommendation : Validate reported procedures with substrate-specific optimization .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.